molecular formula C10H13BrN2O5 B12104018 2'-BroMo-2'-deoxy-5-Methyluridine

2'-BroMo-2'-deoxy-5-Methyluridine

Cat. No.: B12104018
M. Wt: 321.12 g/mol
InChI Key: UTMUIPQCQMEAEI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2’-Bromo-2’-deoxy-5-Methyluridine typically involves the bromination of 2’-deoxy-5-methyluridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2’-Bromo-2’-deoxy-5-Methyluridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding uridine derivatives or reduction to remove the bromine atom.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield 2’-deoxy-5-methyluridine and bromide ions.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Bromo-2’-deoxy-5-Methyluridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Bromo-2’-deoxy-5-Methyluridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby exerting its antitumor effects .

Comparison with Similar Compounds

2’-Bromo-2’-deoxy-5-Methyluridine is unique among nucleoside analogs due to its specific bromine substitution, which enhances its antitumor activity. Similar compounds include:

    2’-Fluoro-2’-deoxy-5-Methyluridine: This compound has a fluorine atom instead of bromine and exhibits different pharmacokinetic properties.

    2’-Chloro-2’-deoxy-5-Methyluridine: With a chlorine atom, this analog has distinct reactivity and biological activity compared to the brominated version.

    2’-Iodo-2’-deoxy-5-Methyluridine:

Properties

Molecular Formula

C10H13BrN2O5

Molecular Weight

321.12 g/mol

IUPAC Name

1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)

InChI Key

UTMUIPQCQMEAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br

Origin of Product

United States

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